molecular formula C16H9N3O2S2 B4740733 (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile

(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile

Cat. No.: B4740733
M. Wt: 339.4 g/mol
InChI Key: LURQDSOENYWSAA-XFXZXTDPSA-N
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Description

(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile is a synthetic organic compound that features a benzothiazole moiety linked to a nitrophenyl group through a propenenitrile bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile typically involves the following steps:

    Formation of Benzothiazole Moiety: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide and an appropriate aldehyde.

    Formation of Propenenitrile Bridge: The propenenitrile bridge can be introduced through a Knoevenagel condensation reaction between the benzothiazole derivative and a nitrophenylacetonitrile in the presence of a base such as piperidine.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions could target the nitro group, converting it to an amine.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Catalysis: Potential use as a ligand in catalytic reactions.

Biology

    Biological Probes: Used in the development of fluorescent probes for biological imaging.

Medicine

Industry

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile would depend on its specific application. For example, in a biological context, it might interact with specific proteins or enzymes, altering their activity. In materials science, its electronic properties might be exploited in the design of semiconductors or other functional materials.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-phenylprop-2-enenitrile: Lacks the nitro group, which may affect its reactivity and applications.

    (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(4-nitrophenyl)prop-2-enenitrile: Has the nitro group in a different position, which could influence its chemical behavior and biological activity.

Uniqueness

The presence of both the benzothiazole and nitrophenyl groups in (Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile makes it unique in terms of its potential reactivity and applications. The specific positioning of the nitro group can significantly influence its electronic properties and interactions with other molecules.

Properties

IUPAC Name

(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9N3O2S2/c17-10-12(9-11-5-1-3-7-14(11)19(20)21)22-16-18-13-6-2-4-8-15(13)23-16/h1-9H/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LURQDSOENYWSAA-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=C(C#N)SC2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=C(/C#N)\SC2=NC3=CC=CC=C3S2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile
Reactant of Route 2
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile
Reactant of Route 3
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile
Reactant of Route 4
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile
Reactant of Route 5
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile
Reactant of Route 6
(Z)-2-(1,3-benzothiazol-2-ylsulfanyl)-3-(2-nitrophenyl)prop-2-enenitrile

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